1-Chloroethyl cyclopentyl carbonate is an organic compound with the molecular formula and a molecular weight of 192.64 g/mol. This compound is classified under carbonates, specifically as an alkyl carbonate, and is characterized by the presence of a chloroethyl group attached to a cyclopentyl carbonate moiety. The compound's unique structure makes it valuable in various chemical applications, particularly in organic synthesis.
The compound is registered under the Chemical Abstracts Service with the CAS number 50893-54-4. It falls into the category of carbonates, which are esters of carbonic acid, and is used primarily in organic synthesis as an intermediate. Its classification as a chloroalkyl carbonate indicates its potential reactivity and utility in chemical reactions involving nucleophilic substitution and esterification.
1-Chloroethyl cyclopentyl carbonate can be synthesized through several methods, with one common approach involving the reaction of chloroethyl chloroformate with cyclopentanol in the presence of a base such as triethylamine or pyridine. The general steps for synthesis include:
This method allows for a relatively straightforward synthesis while maintaining good yields.
The molecular structure of 1-chloroethyl cyclopentyl carbonate features a chloroethyl group bonded to a carbonate functional group derived from cyclopentanol. The structural representation can be summarized as follows:
C(OC1CCCCC1)(=O)OC(Cl)CThis structure indicates that the compound has potential for various chemical interactions due to the presence of both the chloro group and the carbonate functionality.
1-Chloroethyl cyclopentyl carbonate undergoes several types of chemical reactions, primarily including:
These reactions highlight its versatility as a reagent in organic synthesis.
The mechanism of action for 1-chloroethyl cyclopentyl carbonate primarily involves nucleophilic attack on the carbon atom bonded to the chlorine atom. This process can be summarized as follows:
This mechanism is fundamental for its use in synthesizing other organic compounds.
1-Chloroethyl cyclopentyl carbonate exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
1-Chloroethyl cyclopentyl carbonate has several applications in scientific research:
These applications underscore its significance in both academic research and industrial chemistry.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: